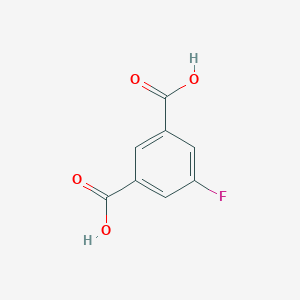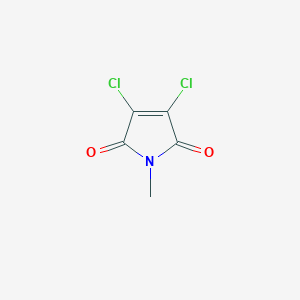![molecular formula C29H46O6 B072182 methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 1181-44-8](/img/structure/B72182.png)
methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester is a derivative of cholanic acid, a bile acid. This compound is characterized by the presence of two hydroxyl groups at the 3alpha and 12alpha positions, which are acetylated, and a methyl ester group at the carboxylic acid end. It is often used in biochemical and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester typically involves the acetylation of 5beta-Cholanic acid-3alpha,12alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The methyl esterification is achieved by treating the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like Jones reagent (chromic acid in acetone).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The acetyl groups can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Jones reagent, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux.
Substitution: Acyl chlorides, pyridine, room temperature.
Major Products Formed
Oxidation: Formation of 3-keto and 12-keto derivatives.
Reduction: Formation of 5beta-Cholanic acid-3alpha,12alpha-diol.
Substitution: Formation of various acylated derivatives depending on the acyl chloride used.
Scientific Research Applications
5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol metabolism.
Industry: Used in the synthesis of detergents and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester involves its interaction with specific molecular targets such as nuclear receptors and enzymes involved in bile acid metabolism. It modulates the expression of genes involved in cholesterol homeostasis and lipid metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5beta-Cholanic acid-3alpha,12alpha-diol
- 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol
- 5beta-Cholanic acid-3alpha,7alpha-diol
Uniqueness
5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester is unique due to its specific acetylation and methyl esterification, which confer distinct chemical and biological properties. These modifications enhance its stability and solubility, making it more suitable for certain applications compared to its non-acetylated counterparts.
Properties
CAS No. |
1181-44-8 |
|---|---|
Molecular Formula |
C29H46O6 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C29H46O6/c1-17(7-12-27(32)33-6)23-10-11-24-22-9-8-20-15-21(34-18(2)30)13-14-28(20,4)25(22)16-26(29(23,24)5)35-19(3)31/h17,20-26H,7-16H2,1-6H3/t17-,20-,21-,22+,23-,24+,25+,26+,28+,29-/m1/s1 |
InChI Key |
DESKMGPXRKEZPC-XEYIWHDDSA-N |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)









